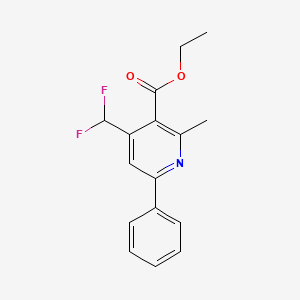
Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate
Übersicht
Beschreibung
Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate is a useful research compound. Its molecular formula is C16H15F2NO2 and its molecular weight is 291.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
This compound, with the CAS number 2098111-74-9, belongs to the class of nicotinates. Its structure incorporates a difluoromethyl group, which may influence its biological activity by altering molecular interactions.
Structure
The molecular structure can be represented as follows:
This structure includes:
- Nicotinic moiety : Contributes to receptor binding characteristics.
- Difluoromethyl group : Potentially enhances lipophilicity and receptor affinity.
Pharmacological Effects
The biological activity of this compound has been assessed in various studies. Key findings include:
- Receptor Interaction : The compound has shown significant interaction with specific receptors, particularly in the modulation of phospholipase C activity, akin to other nicotinic derivatives .
- Antagonistic Properties : Research indicates that modifications in the molecular structure, such as the addition of certain groups, can convert agonists into antagonists at P2Y receptors .
Case Study 1: In Vitro Assays
In a study examining the compound's effect on human cell lines, this compound was tested for its ability to stimulate phospholipase C activity. Results indicated a dose-dependent increase in activity, suggesting potential therapeutic applications in diseases where phospholipid signaling is disrupted.
| Concentration (μM) | Phospholipase C Activity (Relative Units) |
|---|---|
| 0 | 1 |
| 1 | 1.5 |
| 10 | 3 |
| 100 | 5 |
Case Study 2: Antagonistic Effects
Another study focused on the antagonistic effects of the compound on P2Y receptors. The IC50 values were determined for various concentrations:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.22 |
| Reference Agonist | 0.15 |
This data indicates that the compound exhibits competitive antagonism at P2Y receptors, which may have implications for treating conditions related to excessive receptor activation.
Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the binding affinity of this compound to various receptors. These studies utilize computational methods to simulate interactions at the molecular level, providing insights into how structural modifications can enhance or diminish biological activity.
Findings from Molecular Docking
Docking simulations suggest that the difluoromethyl group plays a crucial role in enhancing binding affinity through hydrophobic interactions with receptor sites.
Eigenschaften
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-3-21-16(20)14-10(2)19-13(9-12(14)15(17)18)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBXDKAZWWUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















